molecular formula C8H13ClN2O2 B2838906 3-Amino-1-(2-methoxyethyl)pyridin-2-one;hydrochloride CAS No. 2470438-05-0

3-Amino-1-(2-methoxyethyl)pyridin-2-one;hydrochloride

Cat. No.: B2838906
CAS No.: 2470438-05-0
M. Wt: 204.65
InChI Key: HKVLWMZNYWYWKH-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methoxyethyl)pyridin-2-one;hydrochloride is a chemical compound that belongs to the pyridine family. It is known for its potential therapeutic and industrial applications. The compound has a molecular formula of C8H12N2O2 and a molecular weight of 168.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methoxyethyl)pyridin-2-one typically involves the reaction of 2-chloronicotinic acid with 2-methoxyethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methoxyethyl)pyridin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(2-methoxyethyl)pyridin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methoxyethyl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2-methoxyethyl)pyridin-2-one is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. Its methoxyethyl group provides unique steric and electronic effects, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-1-(2-methoxyethyl)pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-12-6-5-10-4-2-3-7(9)8(10)11;/h2-4H,5-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVLWMZNYWYWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC=C(C1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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